molecular formula C11H15ClN2O3S B1517252 1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol CAS No. 1036500-81-8

1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol

Cat. No.: B1517252
CAS No.: 1036500-81-8
M. Wt: 290.77 g/mol
InChI Key: ZOJIAUIYDHCSOH-UHFFFAOYSA-N
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Description

1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol is a synthetic organic compound featuring a 4-piperidinol core linked via a sulfonyl group to a 3-amino-4-chlorophenyl moiety.

Properties

IUPAC Name

1-(3-amino-4-chlorophenyl)sulfonylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c12-10-2-1-9(7-11(10)13)18(16,17)14-5-3-8(15)4-6-14/h1-2,7-8,15H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJIAUIYDHCSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Sulfonylation

The synthesis typically begins with a piperidine derivative such as ethyl isonipecotate or a related piperidine carboxylate, which undergoes sulfonylation with a substituted chlorophenylsulfonyl chloride.

  • Reaction conditions:
    • The piperidine derivative (e.g., ethyl isonipecotate) is dispersed in water.
    • 4-chlorophenylsulfonyl chloride is added gradually while maintaining the pH at approximately 10 using aqueous sodium carbonate (Na2CO3) to neutralize HCl formed during the reaction.
    • The mixture is stirred for 4 hours at room temperature or under reflux, monitored by thin-layer chromatography (TLC).
    • After completion, the reaction mixture is acidified to pH 6 with dilute hydrochloric acid to precipitate the sulfonylated product.
    • The precipitate is filtered, washed, and dried.

This step yields ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate as an intermediate.

Conversion to Piperidin-4-carbohydrazide

  • The ester intermediate is dissolved in methanol and reacted with hydrazine hydrate (80%) under reflux for about 3 hours.
  • This reaction converts the ester group into a carbohydrazide group, yielding 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carbohydrazide .
  • The progress is monitored by TLC, and after reaction completion, the solvent is evaporated, and the solid product is filtered and dried.

Formation of 1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol via Reduction and Functional Group Transformation

The key step involves reduction of a nitro group (if starting from nitro-substituted intermediates) to the amino group and introduction of the hydroxyl group at the 4-position of the piperidine ring:

  • Reduction of nitro groups to amino groups is typically achieved by catalytic hydrogenation using catalysts such as Raney nickel or palladium on charcoal under mild hydrogen pressure at room temperature or slightly elevated temperatures.
  • For example, hydrogenation of 3-[(2-nitrophenyl)amino]-1-propanol derivatives in methanol with palladium on charcoal catalyst at 50°C leads to the corresponding amino derivative.
  • After reduction, the amino-substituted sulfonyl piperidine intermediate can be isolated by filtration and recrystallization.

The hydroxyl group at the 4-position of the piperidine ring can be introduced either by direct substitution or by starting from hydroxy-substituted piperidine derivatives, depending on the synthetic route chosen.

Representative Reaction Scheme Summary

Step Reactants/Intermediates Conditions/Notes Product/Intermediate
1 Ethyl isonipecotate + 4-chlorophenylsulfonyl chloride pH 10 (Na2CO3), aqueous medium, 4 h stirring Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate
2 Product from Step 1 + Hydrazine hydrate (80%) Methanol, reflux 3 h 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carbohydrazide
3 Nitro-substituted intermediate + H2, Raney Ni or Pd/C Room temperature to 50°C, atmospheric pressure Amino-substituted sulfonyl piperidine derivative
4 Hydroxyl group introduction (via substitution or starting material) Depending on route This compound

Purification and Characterization Techniques

Research Findings and Optimization Notes

  • The sulfonylation step requires careful pH control to prevent hydrolysis and side reactions. Maintaining pH around 10 during addition of sulfonyl chloride ensures high yield and purity.
  • Reduction of nitro groups is efficiently performed under mild catalytic hydrogenation conditions, preventing over-reduction or ring saturation. Raney nickel and palladium on charcoal have proven effective catalysts.
  • The choice of starting piperidine derivative (hydroxy-substituted vs. carboxylate) influences the synthetic route and yield of the final piperidinol compound.
  • Reflux times and solvent choices (methanol, ethanol, DMF) are critical for complete reactions and product isolation.
  • The overall synthetic route allows for structural modifications on the phenyl ring and piperidine moiety, enabling preparation of analogues for biological activity screening.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The sulfonyl group can be reduced to a sulfide.

  • Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of 1-[(3-nitro-4-chlorophenyl)sulfonyl]-4-piperidinol.

  • Reduction: Formation of 1-[(3-amino-4-chlorophenyl)sulfanyl]-4-piperidinol.

  • Substitution: Formation of various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

Antidiabetic Activity

The compound has been investigated for its antidiabetic properties. Research indicates that derivatives containing piperidine structures exhibit promising α-glucosidase inhibitory activity, which is crucial for managing blood sugar levels in diabetic patients. For instance, studies have shown that certain piperidine derivatives demonstrate significant inhibition of α-glucosidase, making them potential candidates for diabetes treatment .

Antibacterial Properties

1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol derivatives have also been synthesized and tested for antibacterial activity. These compounds showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) studies suggest that the sulfonamide moiety enhances the antibacterial efficacy of these compounds .

Enzyme Inhibition

The compound has been evaluated as an inhibitor of several enzymes, including acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for Alzheimer's disease treatment, as it helps increase acetylcholine levels in the brain. Compounds derived from this compound have shown strong AChE inhibitory activity, indicating their potential as therapeutic agents in neurodegenerative diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key findings include:

  • Electron-withdrawing groups : The presence of electron-withdrawing groups on the phenyl ring significantly enhances the inhibitory activity against various enzymes.
  • Piperidine moiety : The piperidine structure contributes to the overall biological activity, particularly in enhancing antidiabetic effects and enzyme inhibition.

Antidiabetic Research

A study published in 2024 highlighted the synthesis of several piperidine derivatives, including those based on this compound, which exhibited remarkable α-glucosidase inhibition in vitro. These findings suggest that such compounds could serve as effective treatments for type 2 diabetes by delaying carbohydrate absorption .

Antimicrobial Studies

In another case study, a series of sulfonamide derivatives were synthesized and tested against various bacterial strains. The results indicated that some derivatives had IC50 values significantly lower than standard antibiotics, suggesting their potential as new antibacterial agents .

Summary of Findings

Application AreaKey FindingsReferences
Antidiabetic ActivitySignificant α-glucosidase inhibition
Antibacterial ActivityModerate to strong activity against Salmonella
Enzyme InhibitionStrong AChE inhibitory activity

Mechanism of Action

The mechanism by which 1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Variations in Sulfonyl-Piperidinol Derivatives

The following table summarizes key structural and functional differences between 1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents on Aromatic Ring Key Structural Features Reported Activity Reference
This compound C₁₁H₁₄ClN₃O₃S 315.76 (calc.) 3-amino, 4-chloro Sulfonamide linkage Not reported
1-(Phenylsulfonyl)-4-piperidinol C₁₁H₁₅NO₃S 241.30 None (phenyl) Simple sulfonyl-piperidinol Synthetic intermediate
4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride C₁₁H₁₄ClNO₂S·ClH 296.21 4-chloro Hydrochloride salt Not reported
1-[(4-Chlorophenyl)sulfonyl]-4-[(4-phenylpiperazino)methyl]-4-piperidinol C₂₂H₂₈ClN₃O₃S 466.00 4-chloro + piperazinomethyl group Dual substituents on piperidinol Not reported
1-[(2-Amino-5-bromo-3-pyridinyl)sulfonyl]-4-piperidinol C₁₀H₁₃BrN₄O₂S 349.21 2-amino-5-bromo-pyridine Pyridine ring instead of benzene Not reported
Key Observations:
  • Piperidinol Modifications: The addition of a piperazinomethyl group in ’s compound increases molecular complexity and may influence receptor selectivity .
  • Salt Forms : The hydrochloride salt in improves aqueous solubility, a critical factor for bioavailability .

Biological Activity

1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, an amino group, and a sulfonyl moiety. These functional groups contribute to its reactivity and biological interactions. The presence of the amino group allows for hydrogen bonding with biological targets, while the sulfonyl group can engage in electrostatic interactions, making it a versatile candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory processes and microbial resistance. For example, it has been shown to inhibit pro-inflammatory cytokines such as TNF-α, which play a crucial role in chronic inflammatory diseases.
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various bacterial strains. The sulfonamide functionality is known for its antibacterial effects, which may be applicable to this compound as well .

Anti-inflammatory Activity

Research indicates that derivatives of piperidinol exhibit notable anti-inflammatory effects. Studies have shown that these compounds can reduce inflammation by inhibiting cytokine production and modulating immune responses. For instance, compounds with similar structures have been evaluated for their ability to inhibit TNF-α in models of chronic obstructive pulmonary disease (COPD) and asthma.

Antimicrobial Properties

This compound has shown promising results in antimicrobial assays:

  • Bacterial Activity : In vitro studies have demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or function .
  • Fungal Activity : Although primarily studied for bacterial activity, there is potential for antifungal effects, which warrants further investigation.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A synthesized series of piperidine derivatives were evaluated for their antibacterial properties. The most active compounds displayed IC50 values significantly lower than standard antibiotics, indicating their potential as effective antimicrobial agents .
  • Enzyme Inhibition Studies : Research has highlighted the ability of these compounds to act as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The synthesized derivatives showed strong inhibitory activity against this enzyme, suggesting therapeutic applications .

Summary Table of Biological Activities

Biological ActivityTarget PathwayIC50 Values (µM)Reference
Anti-inflammatoryTNF-α Inhibition< 5
AntibacterialSalmonella typhi2.14 - 6.28
Acetylcholinesterase InhibitionNeuroprotection< 3

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via sulfonylation of 4-piperidinol derivatives using 3-amino-4-chlorobenzenesulfonyl chloride. Key steps include condensation under anhydrous conditions (e.g., dichloromethane, triethylamine) and purification via column chromatography. Intermediates are characterized using IR spectroscopy (to confirm sulfonamide N–H stretches at ~3300 cm⁻¹ and S=O stretches at 1350–1150 cm⁻¹) and mass spectrometry (to verify molecular ion peaks and fragmentation patterns) .

Q. How do solubility and stability properties impact experimental design?

  • Methodology : Solubility in polar aprotic solvents (e.g., DMSO, DMF) and stability under varying pH (tested via HPLC at pH 2–9) must be empirically determined. For example, piperidine sulfonamides often show pH-dependent solubility due to protonation of the piperidine nitrogen. Stability studies under oxidative (H₂O₂) and thermal (25–60°C) conditions are critical for storage and assay design .

Advanced Research Questions

Q. How can computational modeling optimize synthesis and predict bioactivity?

  • Methodology : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers and optimize reaction conditions (e.g., solvent choice, temperature). Molecular docking (AutoDock Vina) predicts interactions with targets like enzymes or receptors, guiding SAR studies. For instance, the sulfonyl group’s electrostatic potential may influence binding to hydrophobic pockets .

Q. What advanced techniques resolve contradictions in reported biological activity data?

  • Methodology : Discrepancies in IC₅₀ values (e.g., kinase inhibition) require orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) and meta-analysis of experimental variables (e.g., ATP concentration, buffer ionic strength). Statistical tools like Bland-Altman plots assess inter-study variability .

Q. How do structural analogs inform SAR for this compound?

  • Comparison Table :

CompoundStructural VariationActivity
JNJ-42048232Cyclopentyl-chlorophenyl coreAntidepressant (5-HT₂A Ki = 2 nM)
UNC1215Piperidine-pyrrolidine hybridHistone reader domain inhibition
Target Compound3-Amino-4-chlorophenyl sulfonylUnder investigation
  • Insight : The 3-amino group enhances hydrogen bonding with targets, while the 4-chloro substituent improves lipophilicity (logP ~2.5) .

Q. What biophysical methods quantify target binding kinetics?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip; measure association/dissociation rates at varying compound concentrations.
  • Isothermal Titration Calorimetry (ITC) : Directly quantify binding enthalpy (ΔH) and stoichiometry (n) via heat release during titration.
  • Example: For similar sulfonamides, SPR yielded Kd = 120 nM, while ITC confirmed entropy-driven binding .

Contradiction Analysis & Troubleshooting

Q. How to address discrepancies in reported solubility values?

  • Resolution : Cross-validate using multiple methods:

  • Nephelometry (dynamic light scattering) for aqueous solubility.
  • HPLC-UV in solvent-water mixtures (e.g., DMSO:PBS).
  • Contradictions often arise from polymorphic forms (test via XRD) or residual solvent effects (TGA analysis) .

Safety & Handling

Q. What protocols mitigate risks during in vivo studies?

  • Methodology :

  • Acute Toxicity : OECD Guideline 423 testing in rodents (dose range: 50–2000 mg/kg).
  • PPE : Use nitrile gloves (permeation resistance >8 hours) and fume hoods for aerosol prevention.
  • First Aid : For inhalation, administer 100% O₂; for dermal exposure, wash with 5% sodium thiosulfate .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol
Reactant of Route 2
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1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol

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